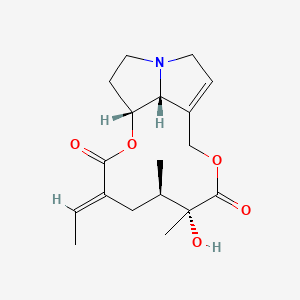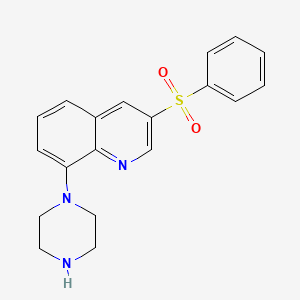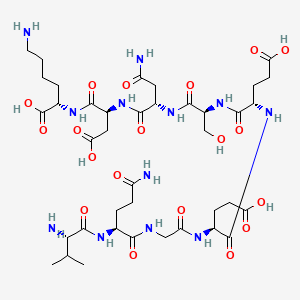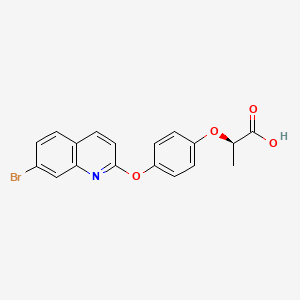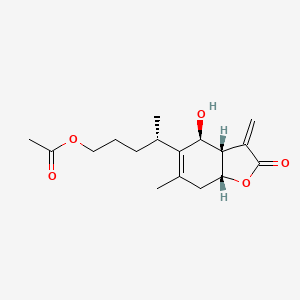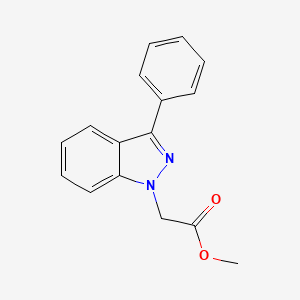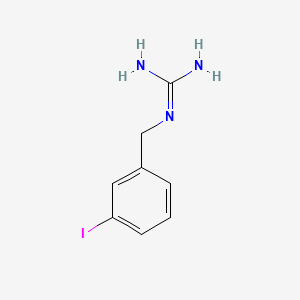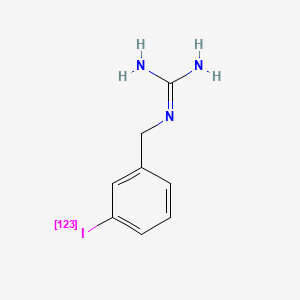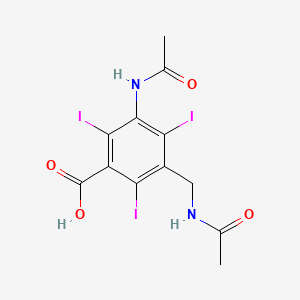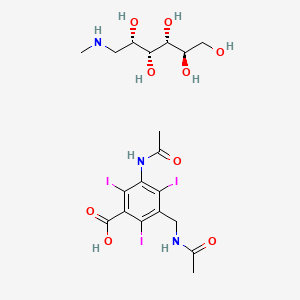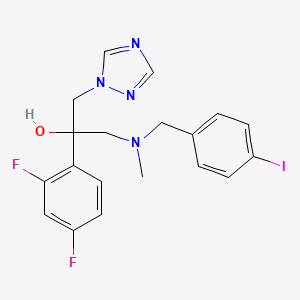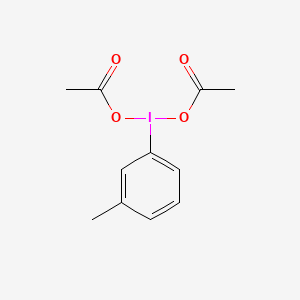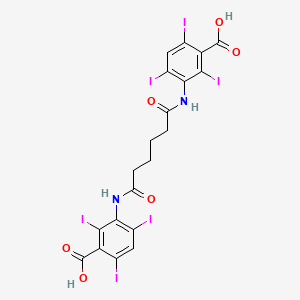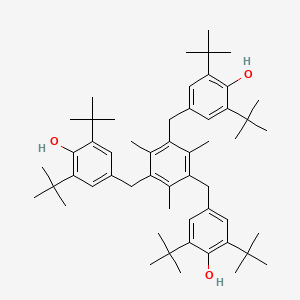
Ionox 330
Descripción general
Descripción
Antioxidante 330, también conocido como 1,3,5-trimetil-2,4,6-tri-(3,5-di-tert-butil-4-hidroxibencil)benceno, es un antioxidante fenólico con impedimento de alto peso molecular. Se utiliza ampliamente en diversas industrias debido a su excelente estabilidad térmica y resistencia a la oxidación. Este compuesto es particularmente eficaz en la estabilización de polímeros y materiales orgánicos, lo que lo convierte en un aditivo valioso en la producción de plásticos, caucho y otros materiales que requieren estabilidad a largo plazo.
Aplicaciones Científicas De Investigación
El antioxidante 330 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estabilizador en la síntesis de polímeros y otros compuestos orgánicos.
Biología: Se investiga por sus posibles efectos protectores contra el estrés oxidativo en los sistemas biológicos.
Medicina: Se estudia por su posible uso en la prevención del daño oxidativo en las células y los tejidos, que está relacionado con diversas enfermedades.
Industria: Se utiliza ampliamente en la producción de plásticos, caucho y otros materiales que requieren estabilidad a largo plazo y resistencia a la oxidación
Mecanismo De Acción
El antioxidante 330 ejerce sus efectos donando átomos de hidrógeno a los radicales libres, neutralizándolos y previniendo el daño oxidativo. Los grupos hidroxilo fenólicos en su estructura son clave para su actividad antioxidante. Estos grupos pueden donar átomos de hidrógeno a los radicales libres, formando radicales fenóxidos estables que no propagan reacciones oxidativas adicionales. Este mecanismo ayuda a estabilizar los polímeros y otros materiales previniendo las reacciones en cadena que conducen a la degradación oxidativa .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El antioxidante 330 se sintetiza a partir de 2,6-di-tert-butilfenol, formaldehído, dimetilamina y sim-trimetilbenceno en un sistema homogéneo a presión normal. La proporción molar de 2,6-di-tert-butilfenol a formaldehído a dimetilamina a sim-trimetilbenceno suele ser de 1: (4-6): (4-6): (0,25-0,35). La reacción se lleva a cabo en un solvente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
En entornos industriales, la producción de antioxidante 330 implica reactores químicos a gran escala donde los reactivos se mezclan y calientan bajo condiciones específicas. El proceso está diseñado para maximizar la eficiencia y minimizar los residuos. El producto final se purifica mediante diversas técnicas de separación, como la destilación y la cristalización, para obtener un antioxidante de alta pureza adecuado para uso comercial .
Análisis De Reacciones Químicas
Tipos de Reacciones
El antioxidante 330 principalmente se somete a reacciones de oxidación y reducción. Actúa como un captador de radicales, reaccionando con radicales libres para formar productos estables y prevenir la degradación oxidativa de los materiales.
Reactivos y Condiciones Comunes
Oxidación: En presencia de agentes oxidantes, el antioxidante 330 puede formar metilenos de quinona y otros productos de oxidación.
Reducción: Puede reducirse a su forma fenólica original utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los grupos hidroxilo fenólicos pueden sufrir reacciones de sustitución con diversos electrófilos en condiciones ácidas o básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen polímeros estabilizados y materiales orgánicos con resistencia mejorada a la degradación térmica y oxidativa .
Comparación Con Compuestos Similares
Compuestos Similares
Hidroxitolueno butilado (BHT): Otro antioxidante fenólico con impedimento con aplicaciones similares pero menor peso molecular.
Hidroxianisol butilado (BHA): Un antioxidante fenólico utilizado en la conservación de alimentos con diferentes propiedades estructurales.
Irganox 1010: Un antioxidante fenólico con impedimento de alto peso molecular con aplicaciones similares pero diferente estructura química.
Singularidad
El antioxidante 330 es único debido a su alto peso molecular y múltiples grupos hidroxilo fenólicos, que proporcionan una estabilidad térmica superior y resistencia a la oxidación en comparación con otros antioxidantes. Su estructura le permite estabilizar eficazmente una amplia gama de polímeros y materiales orgánicos, lo que lo convierte en la opción preferida en muchas aplicaciones industriales .
Propiedades
IUPAC Name |
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAWBBYYMBQKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027428 | |
| Record name | Ionox 330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1709-70-2 | |
| Record name | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionox 330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antioxidant 330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ionox 330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-BHT MESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ionox 330 and what is its primary function?
A1: this compound, also known as Antioxidant 330 or 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a synthetic phenolic antioxidant. It primarily functions by inhibiting oxidation processes, making it valuable for preserving materials susceptible to degradation by oxygen. []
Q2: How does this compound exert its antioxidant effect?
A2: this compound acts as a radical scavenger, interrupting the chain reactions involved in oxidation. Its phenolic hydroxyl groups donate hydrogen atoms to free radicals, effectively neutralizing them and preventing further oxidative damage. []
Q3: In what materials is this compound commonly used as an antioxidant?
A3: this compound is frequently incorporated into plastics, particularly polypropylene, to enhance their resistance to thermal and oxidative degradation during processing and use. []
Q4: The provided research papers mention "kinh" and "n'". What do these terms signify in the context of this compound?
A4: "Kinh" refers to the inhibitive rate constant, reflecting the rate at which this compound reacts with and neutralizes free radicals. "n'" represents the number of free radicals a single molecule of this compound can trap. These parameters are crucial for evaluating the effectiveness of antioxidants. []
Q5: How does the effectiveness of this compound compare to other phenolic antioxidants for polypropylene?
A5: While this compound exhibits a moderate inhibitive rate constant ("kinh") compared to other phenolic antioxidants, its effectiveness in polypropylene stems from its ability to trap nearly two free radicals per molecule ("n'"). []
Q6: Does the presence of substituents on the phenolic ring of this compound impact its antioxidant activity?
A6: Yes, the type and position of substituents on the phenolic ring significantly influence the antioxidant activity of this compound. Studies indicate that para substituents play a particularly crucial role in determining the compound's overall effectiveness. []
Q7: What is the metabolic fate of this compound in mammals?
A7: Research indicates that this compound is not readily absorbed from the gastrointestinal tract in mammals like dogs and rats. Instead, it is primarily eliminated unchanged in the feces. [, ]
Q8: Does prolonged exposure to this compound alter its metabolic fate in rats?
A8: Studies show that even after prolonged dietary exposure to this compound, rats do not develop the ability to degrade or absorb the compound significantly. []
Q9: What analytical techniques are commonly used to determine the presence and quantity of this compound in various matrices?
A9: Several analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound in various samples, including polypropylene infusion bottles. []
- Thin-Layer Chromatography (TLC): This method, coupled with spectrophotometry, enables the determination of this compound in complex matrices like animal feed. []
- Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive technique is employed to detect and quantify this compound and its metabolites in environmental samples, such as sewage sludge, effluent, and river water. []
Q10: What are the common synthetic routes for producing this compound?
A10: Several synthetic approaches have been explored for this compound production, including:
- Two-step synthesis involving etherification and Friedel-Crafts reaction: This method utilizes 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene as starting materials and offers good yields under optimized conditions. [, , ]
- Brønsted acidic ionic liquid catalysis: This approach employs Brønsted acidic functional ionic liquids, derived from pyridine and butane-1,4-sultone, as catalysts for the electrophilic substitution reaction between 1,3,5-trimethylbenzene and 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether. []
- Amino organic sulfonic acid ylide-based catalyst: This method involves a catalyst prepared from an amino organic sulfonic acid ylide and sulfuric acid to facilitate the reaction between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This approach offers high yields and allows for catalyst recovery and reuse. []
Q11: What is the significance of the "compensation temperature" observed in thermostimulated creep studies of polypropylene containing this compound?
A12: Thermostimulated creep studies have revealed a "compensation temperature" (Tc) in polypropylene samples, both with and without this compound. This Tc, observed at 23°C, suggests that the presence of this compound does not fundamentally alter the glass transition behavior of the polymer matrix. []
Q12: What unique application of this compound was explored in studies involving the organism Tetrahymena at low temperatures?
A13: Interestingly, this compound, alongside specific phytosterols, demonstrated a protective effect against cold-induced injury in the ciliate Tetrahymena. This finding suggests a potential role for this compound in preserving membrane integrity under stressful conditions. []
Q13: Are there any documented toxicological concerns related to this compound?
A14: While considered generally safe for its intended applications, toxicological studies have investigated potential adverse effects of this compound. For example, research on rats suggests that high levels of selenium (20 ppm as sodium selenate) can induce liver necrosis, and this compound did not offer protection against this effect. []
Q14: Apart from its primary use as an antioxidant, are there other applications for this compound?
A14: Although primarily known for its antioxidant properties, this compound has been explored for other applications, including:
- Heat stabilizer for polyvinyl chloride (PVC): Formulations incorporating this compound have shown promise in enhancing the thermal stability of PVC materials, broadening its potential applications. []
- Fluorescence elimination in C5 resin: The combined use of this compound and benzotriazole ultraviolet light absorbers has been shown to effectively eliminate fluorescence in C5 petroleum resin, improving its optical properties. []
- Component in barrier dustproof plastics: this compound, alongside other additives, has been incorporated into nylon-based plastics to impart barrier properties, dust resistance, fire retardancy, and static electricity resistance, particularly for electronic product applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
